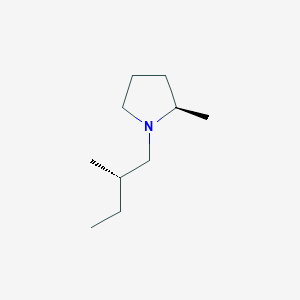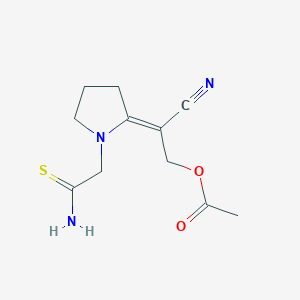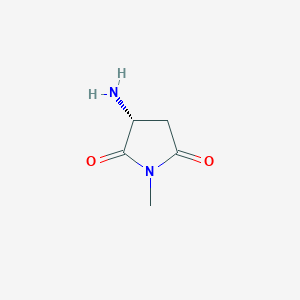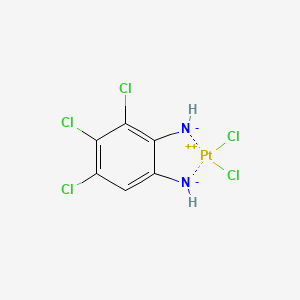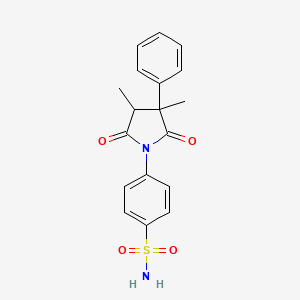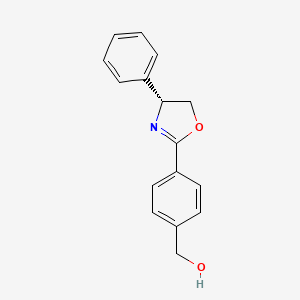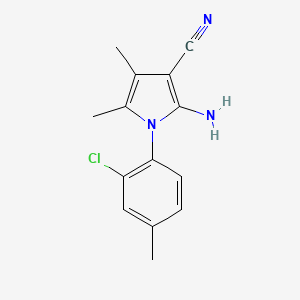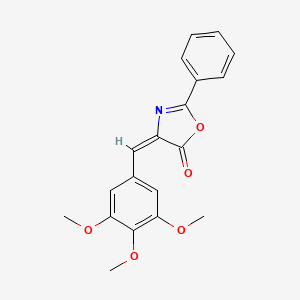
Ethyl 2-fluoro-5-oxopyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-fluoro-5-oxopyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. The presence of a fluorine atom and a carbonyl group in this compound makes it particularly interesting for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-fluoro-5-oxopyrrolidine-1-carboxylate typically involves the reaction of ethyl 2-fluoropyrrolidine-1-carboxylate with an oxidizing agent to introduce the carbonyl group at the 5-position. Common oxidizing agents used in this reaction include potassium permanganate and chromium trioxide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is essential to optimize the reaction conditions and minimize the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-fluoro-5-oxopyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Highly oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Substituted pyrrolidine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-fluoro-5-oxopyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 2-fluoro-5-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets by forming strong hydrogen bonds and electrostatic interactions. The carbonyl group can participate in nucleophilic addition reactions, further modulating the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-fluoro-5-oxopyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-oxopyrrolidine-2-carboxylate: Lacks the fluorine atom, resulting in different chemical and biological properties.
Ethyl 2-oxopyrrolidine-4-carboxylate: Has the carbonyl group at a different position, affecting its reactivity and applications.
Ethyl 5-oxopyrrolidine-3-carboxylate: Another positional isomer with distinct properties.
The presence of the fluorine atom in this compound makes it unique, as it can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets.
Eigenschaften
Molekularformel |
C7H10FNO3 |
|---|---|
Molekulargewicht |
175.16 g/mol |
IUPAC-Name |
ethyl 2-fluoro-5-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C7H10FNO3/c1-2-12-7(11)9-5(8)3-4-6(9)10/h5H,2-4H2,1H3 |
InChI-Schlüssel |
ARGVGRLIZZVZOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N1C(CCC1=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


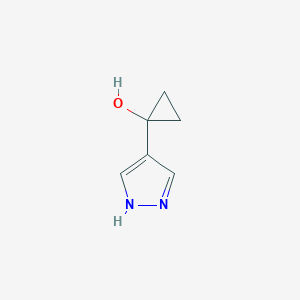
![[(5-Iodo-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B12879515.png)
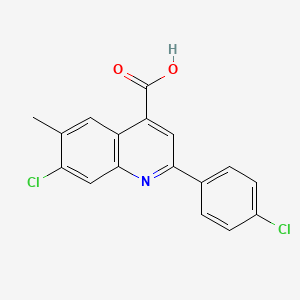
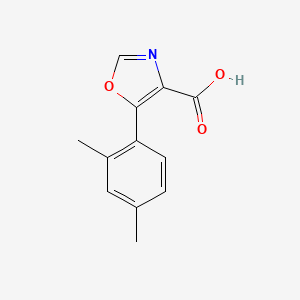
![2-(Chloromethyl)benzo[d]oxazole-7-sulfonamide](/img/structure/B12879533.png)
